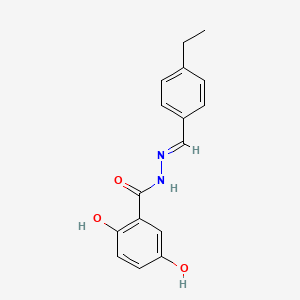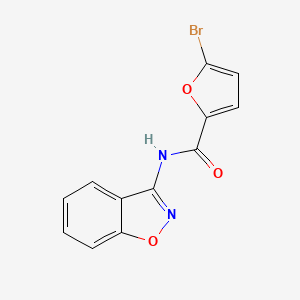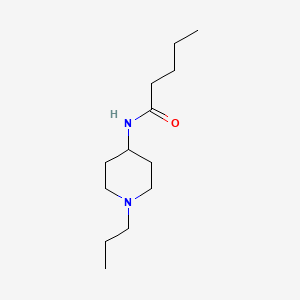![molecular formula C20H19NO3 B4834893 allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate](/img/structure/B4834893.png)
allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate
Vue d'ensemble
Description
Allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate, also known as MABA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MABA belongs to the class of compounds known as acrylates, which have been extensively studied for their diverse biological and chemical properties.
Mécanisme D'action
The mechanism of action of allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has been shown to inhibit the activity of tubulin, a protein that is essential for the formation of microtubules. By inhibiting the activity of tubulin, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate prevents the formation of the spindle fibers that are required for cell division, ultimately leading to cell death.
Biochemical and Physiological Effects:
allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has been shown to have antimicrobial properties, which may make it useful in the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate in lab experiments is its relatively simple synthesis method. Additionally, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate in lab experiments. For example, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are a number of potential future directions for research on allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate. One area of interest is in the development of new drugs for the treatment of cancer. allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has shown promise as a chemotherapeutic agent, but further studies are needed to determine its potential efficacy and safety. Additionally, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate may have potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Further studies are needed to determine the full extent of allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate's biological and chemical properties and its potential applications in scientific research.
Applications De Recherche Scientifique
Allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a chemotherapeutic agent. Additionally, allyl 2-[(4-methylbenzoyl)amino]-3-phenylacrylate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
prop-2-enyl (E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-13-24-20(23)18(14-16-7-5-4-6-8-16)21-19(22)17-11-9-15(2)10-12-17/h3-12,14H,1,13H2,2H3,(H,21,22)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJJBRVZYHZGR-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4834815.png)
![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4834823.png)
![methyl 3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4834847.png)

![N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)


![4-benzyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4834870.png)
![10-[(4-ethyl-1-piperazinyl)acetyl]-10H-phenothiazine](/img/structure/B4834872.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B4834880.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4834888.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4834892.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-5-(4-isopropylphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4834900.png)
